(3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol
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Overview
Description
(3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C13H13FO2S. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
The synthesis of (3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 3-fluoro-4-methoxy-5-methylthiophene with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux conditions, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
(3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
(3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
(3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol can be compared with other similar compounds, such as:
(3-Fluoro-4-methoxyphenyl)(5-methylthiophen-2-yl)methanol: This compound has a similar structure but lacks the fluorine atom on the thiophene ring.
(3-Fluoro-4-methoxy-5-methylphenyl)(thiophen-2-yl)methanol: This compound has a similar structure but lacks the methyl group on the thiophene ring.
These comparisons highlight the unique structural features of this compound, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13FO2S |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(3-fluoro-4-methoxy-5-methylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13FO2S/c1-8-12(16-2)10(14)13(17-8)11(15)9-6-4-3-5-7-9/h3-7,11,15H,1-2H3 |
InChI Key |
ZKFKBQKFOBFKAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)C(C2=CC=CC=C2)O)F)OC |
Origin of Product |
United States |
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